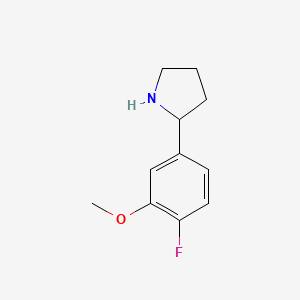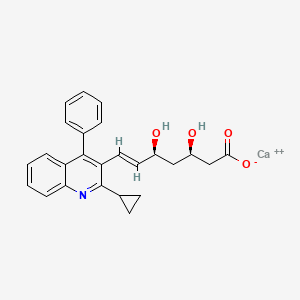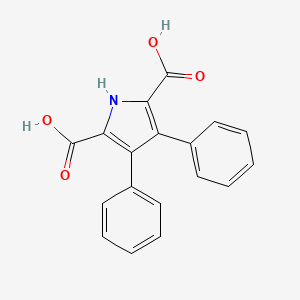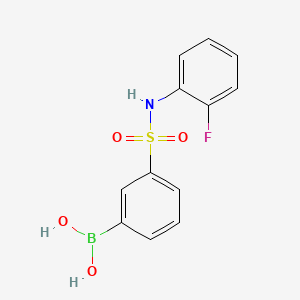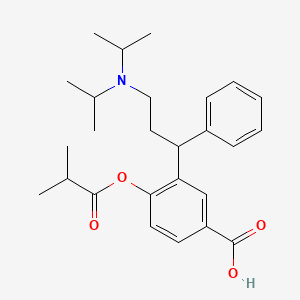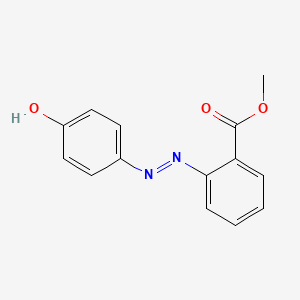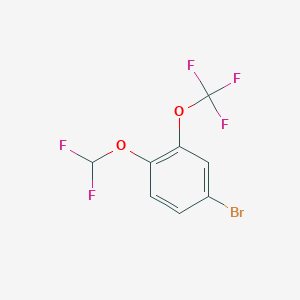
1-Bromo-4-difluoromethoxy-3-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-difluoromethoxy-3-(trifluoromethoxy)benzene is an organic compound that belongs to the class of aromatic halides. This compound is characterized by the presence of bromine, difluoromethoxy, and trifluoromethoxy groups attached to a benzene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-4-difluoromethoxy-3-(trifluoromethoxy)benzene can be synthesized through several synthetic routes. One common method involves the bromination of 4-difluoromethoxy-3-(trifluoromethoxy)benzene. This reaction typically uses bromine or a bromine-containing reagent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reactivity and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-Bromo-4-difluoromethoxy-3-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in the compound can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Electrophilic Aromatic Substitution Reactions: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation. These reactions often require strong acids or halogenating agents and are conducted under controlled conditions to ensure regioselectivity.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding difluoromethoxy and trifluoromethoxy derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or primary amines in solvents such as DMSO or DMF at temperatures ranging from 50°C to 100°C.
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, or halogens in the presence of catalysts such as iron or aluminum chloride at temperatures between 0°C and 50°C.
Reduction: Reagents like LiAlH4 or NaBH4 in solvents such as ether or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with functional groups like hydroxyl, alkoxy, or amino groups.
Electrophilic Aromatic Substitution: Formation of nitro, sulfo, or halogenated benzene derivatives.
Reduction: Formation of difluoromethoxy and trifluoromethoxy benzene derivatives.
科学的研究の応用
1-Bromo-4-difluoromethoxy-3-(trifluoromethoxy)benzene has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, anti-cancer, or anti-viral properties.
Material Science: It is employed in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including agrochemicals and specialty chemicals.
Biological Research: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and molecular interactions.
作用機序
The mechanism of action of 1-bromo-4-difluoromethoxy-3-(trifluoromethoxy)benzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromine, difluoromethoxy, and trifluoromethoxy groups can influence the compound’s binding affinity, selectivity, and overall biological activity. These interactions can modulate biochemical pathways, leading to therapeutic effects or biological responses.
類似化合物との比較
1-Bromo-4-difluoromethoxy-3-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-4-methoxy-3-(trifluoromethoxy)benzene: This compound lacks the difluoromethoxy group, which may result in different reactivity and biological activity.
1-Bromo-4-difluoromethoxy-3-methoxybenzene: This compound lacks the trifluoromethoxy group, which can affect its electronic properties and reactivity.
1-Bromo-4-difluoromethoxybenzene: This compound lacks both the trifluoromethoxy and methoxy groups, leading to distinct chemical and physical properties.
特性
分子式 |
C8H4BrF5O2 |
|---|---|
分子量 |
307.01 g/mol |
IUPAC名 |
4-bromo-1-(difluoromethoxy)-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H4BrF5O2/c9-4-1-2-5(15-7(10)11)6(3-4)16-8(12,13)14/h1-3,7H |
InChIキー |
HELLORYIWBQKDE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


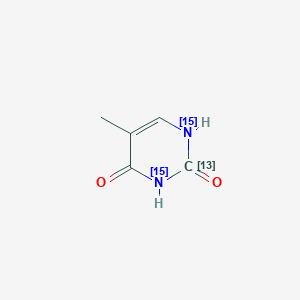
![3-[2-(3-Bromophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B13441311.png)
![(5Z)-5-[(E)-3-[2-[(2-methoxyphenyl)methoxy]phenyl]prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13441327.png)
![N6-(Benzoyloxy)-N2-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester](/img/structure/B13441331.png)
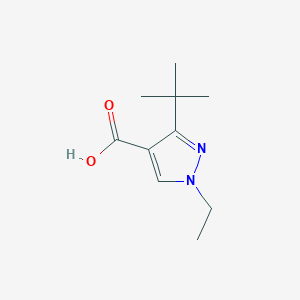
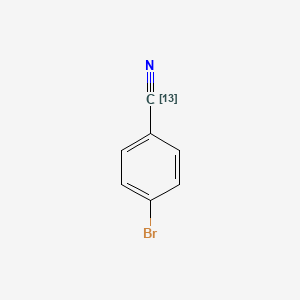
![2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid](/img/structure/B13441348.png)
